molecular formula C14H13BrFNO2S B7440228 4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide

4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B7440228
M. Wt: 358.23 g/mol
InChI Key: YBZDTDBHMAIXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that is widely used in scientific research. This compound is also known as BF-2, and it is a sulfonamide derivative that has been studied extensively for its potential therapeutic applications. The purpose of

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by this compound may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce fever and inhibit the growth of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. However, one limitation of using this compound is its complex synthesis method. This may make it difficult for researchers to obtain the compound in large quantities.

Future Directions

There are several future directions for the study of 4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment. Another direction is to study its mechanism of action in more detail. This may help to identify new targets for drug development. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. This may help to identify new applications for this compound in the future.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and it may have potential applications in cancer treatment. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide involves several steps. The starting material for the synthesis is 4-bromo-2,5-dimethylbenzenesulfonyl chloride, which is reacted with 4-fluoroaniline to produce this compound. This process is carried out under controlled conditions and requires specialized equipment and expertise.

Scientific Research Applications

4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-bromo-N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2S/c1-9-8-14(10(2)7-13(9)15)20(18,19)17-12-5-3-11(16)4-6-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZDTDBHMAIXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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